Cas no 1219805-59-0 (1-BroMo-2,3-dichlorobenzene-d3)

1-BroMo-2,3-dichlorobenzene-d3 化学的及び物理的性質
名前と識別子
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- 1-Bromo-2,3-dichlorobenzene-d3
- 1-BroMo-2,3-dichlorobenzene-d3
-
- インチ: 1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D
- InChIKey: HVKCZUVMQPUWSX-CBYSEHNBSA-N
- ほほえんだ: C1(Br)=C([2H])C([2H])=C([2H])C(Cl)=C1Cl
計算された属性
- せいみつぶんしりょう: 226.89835g/mol
- どういたいしつりょう: 226.89835g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0Ų
1-BroMo-2,3-dichlorobenzene-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B687436-50mg |
1-Bromo-2,3-dichlorobenzene-d3 |
1219805-59-0 | 50mg |
$ 167.00 | 2023-04-18 | ||
TRC | B687436-5mg |
1-Bromo-2,3-dichlorobenzene-d3 |
1219805-59-0 | 5mg |
$ 64.00 | 2023-04-18 | ||
TRC | B687436-10mg |
1-Bromo-2,3-dichlorobenzene-d3 |
1219805-59-0 | 10mg |
$ 81.00 | 2023-04-18 |
1-BroMo-2,3-dichlorobenzene-d3 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1-BroMo-2,3-dichlorobenzene-d3に関する追加情報
Introduction to 1-Bromo-2,3-dichlorobenzene-d3 (CAS No. 1219805-59-0)
1-Bromo-2,3-dichlorobenzene-d3, with the CAS number 1219805-59-0, is a deuterated compound that has gained significant attention in the fields of chemical and pharmaceutical research. This compound is a derivative of bromodichlorobenzene, where the hydrogen atoms at the 2,3 positions are replaced with deuterium atoms. The presence of deuterium atoms imparts unique properties to the molecule, making it a valuable tool in various scientific applications.
The structure of 1-Bromo-2,3-dichlorobenzene-d3 can be described as follows: it consists of a benzene ring with a bromine atom at the 1-position and chlorine atoms at the 2 and 3 positions. The deuterium atoms are located at the 2 and 3 positions, replacing the hydrogen atoms. This specific arrangement provides the compound with enhanced stability and altered reactivity compared to its non-deuterated counterpart.
In recent years, deuterated compounds have become increasingly important in chemical and pharmaceutical research due to their unique properties. Deuteration can significantly affect the physical and chemical properties of a molecule, including its stability, reactivity, and metabolic behavior. These changes make deuterated compounds particularly useful in various applications, such as drug development, metabolic studies, and reaction mechanism investigations.
1-Bromo-2,3-dichlorobenzene-d3 (CAS No. 1219805-59-0) has been utilized in several cutting-edge research areas. One notable application is in the field of drug metabolism studies. Deuterated compounds are often used as stable isotopes to trace metabolic pathways and understand the biotransformation of drugs in living systems. By incorporating deuterium into specific positions of a drug molecule, researchers can gain insights into how the drug is metabolized and how these metabolic processes affect its efficacy and safety.
In addition to drug metabolism studies, 1-Bromo-2,3-dichlorobenzene-d3 has also found applications in organic synthesis. The presence of deuterium atoms can influence the selectivity and yield of chemical reactions, making it a valuable reagent in synthetic chemistry. For instance, it can be used as a starting material or intermediate in the synthesis of complex organic molecules with specific isotopic labeling. This is particularly useful in the development of radiopharmaceuticals and other labeled compounds for diagnostic purposes.
The stability of 1-Bromo-2,3-dichlorobenzene-d3 is another key property that makes it suitable for various scientific applications. Deuteration generally increases the bond strength between carbon and hydrogen (or deuterium) atoms, leading to enhanced thermal and chemical stability. This increased stability can be beneficial in reactions that require high temperatures or harsh conditions, where non-deuterated compounds might degrade or undergo unwanted side reactions.
In terms of safety and handling, 1-Bromo-2,3-dichlorobenzene-d3 should be treated with care due to its halogenated nature. While it is not classified as a hazardous material or controlled substance, proper safety protocols should be followed when handling this compound to ensure laboratory safety. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.
The synthesis of 1-Bromo-2,3-dichlorobenzene-d3 typically involves multi-step processes that include bromination, chlorination, and deuteration steps. These processes require precise control over reaction conditions to achieve high yields and purity levels. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing deuterated compounds like 1-Bromo-2,3-dichlorobenzene-d3.
In conclusion, 1-Bromo-2,3-dichlorobenzene-d3 (CAS No. 1219805-59-0) is a versatile deuterated compound with a wide range of applications in chemical and pharmaceutical research. Its unique properties make it an invaluable tool for studying drug metabolism, organic synthesis, and reaction mechanisms. As research continues to advance in these areas, the importance of deuterated compounds like 1-Bromo-2,3-dichlorobenzene-d3 is likely to grow even further.
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